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Diazodiphenylmethane oxidation with
mercury(ll) oxide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Diazodiphenylmethane

CAS No.: 883-40-9

Cat. No.: S576965

Modern Synthesis Protocol

The following detailed methodology is adapted from the Organic Syntheses procedure, which is a peer-

reviewed and checked source for reliable experimental instructions [1].

Procedure [1]:

e Setup: Flame-dry a 1-L, three-necked round-bottom flask equipped with an overhead mechanical
stirrer, two rubber septa, and a low-temperature thermometer. Perform the entire reaction under a
positive pressure of nitrogen.

¢ Reagent Preparation: Add anhydrous tetrahydrofuran (THF, 450 mL) and DMSO (56.0 mmol, 1.10
equiv) to the flask. Cool the solution to -55 °C using a dry-ice/acetone bath.

e Activator Addition: In a separate oven-dried flask, mix oxalyl chloride (53.5 mmol, 1.05 equiv) with
THF (50 mL). Add this solution to the cold DMSO/THF mixture via cannula over 10 minutes,
maintaining the temperature between -55 °C and -50 °C for 35 minutes. Then, cool the mixture to -78
°C.

e Hydrazone Addition: In another flask, combine benzophenone hydrazone (51.0 mmol, 1.00 equiv)
and triethylamine (0.107 mol, 2.10 equiv) in THF (50 mL). Add this solution to the cold reaction
mixture via cannula over 10 minutes. A deep-red color and a white precipitate (triethylamine
hydrochloride) will form.

¢ Reaction and Filtration: Maintain the reaction at -78 °C for 30 minutes. Then, filter the cold mixture
through a medium-porosity sintered-glass funnel to remove the solid salt.

e Purification: Concentrate the filtrate by rotary evaporation at room temperature. Dissolve the
resulting crude red oil in pentane and rapidly filter it through a pad of activated basic alumina (~100

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s576965?utm_src=pdf-body
https://www.smolecule.com/products/s576965?utm_src=pdf-interest
http://orgsyn.org/demo.aspx?prep=V85P0189
http://orgsyn.org/demo.aspx?prep=V85P0189
https://www.smolecule.com/products/s576965?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

g)- Rinse with more pentane until the eluent is colorless.
¢ Product Isolation: Concentrate the pentane filtrate by rotary evaporation to obtain
diphenyldiazomethane as an analytically pure red crystalline solid in 93% yield.

Key Physicochemical Properties of the Product [1] [2]:

e Melting Point: 29-31 °C

e Appearance: Red crystalline solid

¢ IR (film): 2032 cm~1 (characteristic diazo stretch)

¢ 'H NMR (500 MHz, CDCIs): 6 7.42 (app t, J=7.68 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (app t, J=7.33 Hz,
2H)

Method Comparison

The table below summarizes the key differences between the historical and modern synthetic methods.

Historical HgO

Feature Modern Oxalyl Chloride/DMSO Method

Method
Reagents Mercury(ll) oxide Oxalyl chloride, DMSO [1]

(HgO) [2]
Key Advantage - Avoids environmentally deleterious heavy-metal salts [1]
Yield Not specified in results  93% (analytically pure) [1]
Safety & Handling of toxic Standard precautions for diazo compounds; use of a blast
Handling heavy metal shield recommended [1]

Experimental Workflow Diagram

The following diagram visualizes the key stages of the modern synthesis protocol.
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(Start Reaction Setula

1. Prepare Apparatus
(Flame-dry under N2)

2. Cool DMSO/THF
to -55°C

3. Add Oxalyl Chloride
Hold at -55°C to -50°C

:
:

[5. Add Hydrazone & Base

Forms deep-red solution

—

6. Filter Cold Mixture
Remove amine salt

7. Concentrate & Purify
Filtration through Alumina
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> The modern synthesis of diphenyldiazomethane involves a low-temperature activation step, hydrazone

dehydrogenation, and a final purification.

Key Technical Considerations

o Safety First: Always handle diazo compounds behind a blast shield as they can be explosive and
irritating. Limit personal exposure and dispose of chemical waste according to local regulations [1].

e Impurity Control: During the final purification, do not let the pentane solution remain in contact with
the basic alumina for more than 5 minutes. Prolonged contact can form tetraphenylethylene as an
impurity [1].

¢ Stability: Diphenyldiazomethane decomposes on standing. For best results, especially for elemental
analysis, use it immediately after purification or store it at very low temperatures (e.g., dry-ice
temperature) if transport is necessary [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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